molecular formula C17H24N2O4 B2609885 TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE CAS No. 1380861-63-1

TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2609885
CAS No.: 1380861-63-1
M. Wt: 320.389
InChI Key: AXLRKSDURDYZBP-UHFFFAOYSA-N
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Description

TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl-substituted phenyl ring at the 3-position of the piperazine core. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders or antimicrobial agents. Its molecular weight is 320.39 g/mol, with a purity of ≥95% (typical commercial specifications) . The Boc group enhances solubility in organic solvents and stabilizes the piperazine moiety during synthetic processes, while the methoxycarbonylphenyl substituent contributes to electronic and steric effects critical for receptor binding or metabolic stability .

Properties

IUPAC Name

tert-butyl 3-(4-methoxycarbonylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-18-14(11-19)12-5-7-13(8-6-12)15(20)22-4/h5-8,14,18H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLRKSDURDYZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-(methoxycarbonyl)phenyl derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research has indicated that piperazine derivatives, including tert-butyl 3-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate, exhibit potential antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the structural modifications of piperazines that enhance their efficacy as serotonin reuptake inhibitors. The presence of the methoxycarbonyl group plays a crucial role in modulating receptor interactions, which is essential for therapeutic effects against depression .

2. Anticancer Research

The compound has also been investigated for its anticancer properties. A recent study demonstrated that derivatives of piperazine can inhibit tumor growth in various cancer cell lines through apoptosis induction. This compound showed promising results in vitro against breast cancer cells, suggesting its potential as a lead compound for further development .

Pharmacology

1. Neuropharmacological Studies

Neuropharmacological research has focused on the effects of this compound on neurotransmitter systems. It was found to interact with dopamine receptors, which may contribute to its antidepressant and anxiolytic effects. In vivo studies indicated that administration of this compound resulted in reduced anxiety-like behavior in rodent models .

2. Drug Formulation Development

The compound's solubility and stability make it suitable for drug formulation development. Researchers are exploring its use in sustained-release formulations to enhance bioavailability and therapeutic outcomes for chronic conditions requiring long-term medication adherence .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is being studied as a monomer for the synthesis of novel polymers. Its incorporation into polymer matrices has shown to improve mechanical properties and thermal stability, making it a candidate for advanced materials used in coatings and composites .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntidepressant ActivityEnhances serotonin reuptake inhibition
Anticancer ResearchInduces apoptosis in breast cancer cell lines
PharmacologyNeuropharmacological EffectsReduces anxiety-like behavior in rodent models
Drug Formulation DevelopmentSuitable for sustained-release formulations
Material SciencePolymer ChemistryImproves mechanical properties and thermal stability

Case Studies

Case Study 1: Antidepressant Efficacy

A double-blind study involving animal models assessed the antidepressant efficacy of this compound compared to standard SSRIs (Selective Serotonin Reuptake Inhibitors). Results showed significant improvement in depressive symptoms, indicating its potential as an alternative treatment option .

Case Study 2: Cancer Cell Line Testing

In vitro testing against various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at lower concentrations compared to traditional chemotherapeutic agents. This suggests a favorable safety profile and the need for further clinical evaluation .

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives with tert-butyl carbamate (Boc) protection and aromatic substituents are widely studied for their tunable physicochemical and pharmacological properties. Below is a detailed comparison of TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE with five analogs:

TERT-BUTYL 4-[3-CHLORO-4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE

  • Molecular Formula : C₁₇H₂₃ClN₂O₄
  • Average Mass : 354.83 g/mol
  • Substituent Differences : A chlorine atom at the 3-position of the phenyl ring.
  • This compound is structurally similar to the target molecule but may exhibit altered reactivity in nucleophilic substitution or cross-coupling reactions due to the chloro group .

TERT-BUTYL 4-(2-FORMYL-4-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE

  • Molecular Formula : C₁₈H₂₂F₃N₂O₃
  • Average Mass : 378.38 g/mol
  • Substituent Differences : A trifluoromethyl (-CF₃) group at the 4-position and a formyl (-CHO) group at the 2-position of the phenyl ring.
  • Key Properties : The -CF₃ group is strongly electron-withdrawing and lipophilic, which may improve blood-brain barrier penetration. The formyl group allows further functionalization (e.g., via reductive amination), making this compound a versatile intermediate in drug discovery .

TERT-BUTYL 4-(4-(HYDROXYMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE

  • Molecular Formula : C₁₇H₂₄N₂O₃
  • Average Mass : 304.39 g/mol
  • Substituent Differences : A hydroxymethyl (-CH₂OH) group replaces the methoxycarbonyl (-COOMe) group.
  • However, the absence of the methoxycarbonyl moiety reduces steric bulk, which may affect binding affinity in target proteins .

TERT-BUTYL 4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOXYLATE DERIVATIVES (1a and 1b)

  • Example Structure : Compound 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate)
  • Key Properties: These derivatives incorporate fluorophenyl and triazolylmethyl-oxazolidinone groups. Stability studies revealed degradation in simulated gastric fluid, likely due to hydrolytic cleavage of the oxazolidinone ring. In contrast, the methoxycarbonyl group in the target molecule confers greater stability under acidic conditions .

TERT-BUTYL 3-(3-(METHOXYCARBONYL)PHENYL)PIPERAZINE-1-CARBOXYLATE

  • Molecular Formula : C₁₈H₂₄N₂O₄
  • Average Mass : 320.39 g/mol
  • Substituent Differences : The methoxycarbonyl group is at the 3-position of the phenyl ring instead of the 4-position.
  • Key Properties : The positional isomerism alters electronic distribution and steric interactions. This compound may exhibit distinct crystallinity or solubility profiles compared to the 4-substituted analog, impacting its utility in solid-phase synthesis or formulation .

Comparative Data Table

Compound Name Substituents Molecular Formula Average Mass (g/mol) Stability Notes
This compound 4-Methoxycarbonylphenyl C₁₈H₂₄N₂O₄ 320.39 Stable in organic solvents
TERT-BUTYL 4-[3-CHLORO-4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE 3-Chloro-4-methoxycarbonylphenyl C₁₇H₂₃ClN₂O₄ 354.83 Enhanced metabolic stability
TERT-BUTYL 4-(2-FORMYL-4-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE 2-Formyl-4-trifluoromethylphenyl C₁₈H₂₂F₃N₂O₃ 378.38 High reactivity for derivatization
TERT-BUTYL 4-(4-(HYDROXYMETHYL)PHENYL)PIPERAZINE-1-CARBOXYLATE 4-Hydroxymethylphenyl C₁₇H₂₄N₂O₃ 304.39 Improved aqueous solubility
TERT-BUTYL 3-(3-(METHOXYCARBONYL)PHENYL)PIPERAZINE-1-CARBOXYLATE 3-Methoxycarbonylphenyl C₁₈H₂₄N₂O₄ 320.39 Altered crystallinity

Key Research Findings

  • Stability: The methoxycarbonyl group in the target compound provides superior hydrolytic stability compared to oxazolidinone-containing analogs (e.g., compounds 1a and 1b), which degrade in gastric fluid .
  • Synthetic Utility : Chloro- and trifluoromethyl-substituted derivatives are preferred for late-stage functionalization due to their reactivity in cross-coupling reactions .
  • Pharmacological Potential: Hydroxymethyl-substituted analogs may offer advantages in water-soluble prodrug formulations, whereas trifluoromethyl groups enhance CNS penetration .

Biological Activity

Tert-butyl 3-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (CAS Number: 1380861-63-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl 3-[4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate
  • Molecular Formula : C17H24N2O4
  • Molecular Weight : 320.38 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

The compound features a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies show that related piperazine derivatives can reduce oxidative stress markers in cellular models, suggesting a protective role against reactive oxygen species (ROS) .

Neuroprotective Effects

In vitro studies have demonstrated that this compound may exert neuroprotective effects. Specifically, it has been observed to enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. The mechanism involves the inhibition of inflammatory cytokines like TNF-α and IL-6, thereby mitigating neuronal damage .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of piperazine derivatives have shown promising results against various pathogens. Although specific data on this compound is limited, related compounds have demonstrated efficacy against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research .

Study on Neuroprotection

In a controlled study, this compound was administered to astrocyte cultures subjected to Aβ-induced toxicity. The results indicated a significant increase in cell survival rates (approximately 62.98% viability at 100 µM concentration), compared to untreated controls (43.78% viability). This suggests a potential therapeutic application in neurodegenerative conditions .

Antioxidant Activity Assessment

A comparative analysis of antioxidant capabilities was conducted using the TBARS assay to measure malondialdehyde (MDA) levels in brain homogenates treated with the compound versus control groups. The findings revealed a statistically significant reduction in MDA levels, indicating effective antioxidant activity that could be harnessed for therapeutic purposes .

Data Table: Summary of Biological Activities

Activity Mechanism/Effect Reference
AntioxidantReduces oxidative stress markers
NeuroprotectiveEnhances cell viability in Aβ-exposed astrocytes
AntimicrobialPotential activity against resistant bacterial strains

Q & A

Q. What are the key synthetic routes for TERT-BUTYL 3-[4-(METHOXYCARBONYL)PHENYL]PIPERAZINE-1-CARBOXYLATE, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of a piperazine core. A common approach includes:

  • Coupling reactions : Amidation of activated carboxylic acids (e.g., 4-(methoxycarbonyl)phenyl derivatives) with tert-butyl-protected piperazine using coupling agents like EDCI/HOAt to form the carbamate linkage .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during synthesis, followed by acidic or catalytic hydrogenation for deprotection .
    Critical Conditions :
  • Maintain anhydrous conditions to prevent ester hydrolysis.
  • Optimize stoichiometry (1:1.2 molar ratio of piperazine to acylating agent) to minimize side products.
  • Purification via flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regioselectivity and Boc-group integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., exact mass 304.1526 for related derivatives) .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters:
    • Monitor R-factor convergence (< 5%).
    • Address twinning or disorder using the TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?

  • Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting points and HPLC-MS to detect impurities.
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to identify discrepancies caused by solvent effects or tautomerism .

Q. What computational strategies are recommended to study substituent effects on the piperazine ring’s electronic properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron donation/withdrawal effects of the methoxycarbonyl group.
  • Molecular Dynamics (MD) : Simulate solvation effects on conformational stability using software like Gaussian or ORCA.
  • Docking Studies : If targeting biological receptors (e.g., enzymes), use AutoDock Vina to model interactions, focusing on hydrogen bonding with the carbamate moiety .

Q. How can synthesis be optimized to suppress side reactions like ester hydrolysis or ring-opening?

  • pH Control : Conduct reactions in buffered media (pH 6–7) to stabilize the ester group.
  • Temperature Modulation : Limit reaction temperatures to < 60°C to prevent Boc-group cleavage.
  • Protective Strategies : Introduce temporary protecting groups (e.g., trimethylsilyl) for sensitive intermediates during functionalization .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Parallel Synthesis : Generate a library of analogs by varying substituents on the phenyl ring (e.g., halogens, nitro groups) and assess bioactivity.
  • Kinetic Studies : Use stopped-flow techniques to measure reaction rates of derivatives with target enzymes.
  • Crystallographic SAR : Compare X-ray structures of analogs bound to receptors (e.g., kinases) to map critical binding interactions .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation.
  • Cryocooling : Use liquid nitrogen to stabilize crystals during data collection.
  • Twinned Data Refinement : Apply the HKLF 5 format in SHELXL to handle twinning, adjusting BASF parameters iteratively .

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